molecular formula C16H22O3 B1214186 Fencibutirol CAS No. 5977-10-6

Fencibutirol

Cat. No.: B1214186
CAS No.: 5977-10-6
M. Wt: 262.34 g/mol
InChI Key: HPLFQKUIHGZHPH-UHFFFAOYSA-N
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Description

Fencibutirol (C₁₆H₂₂O₃) is a synthetic cholagogue and choleretic agent classified under terpenoids. It is chemically designated as (±)-α-ethyl-1-hydroxy-4-phenylcyclohexaneacetic acid, with a molecular weight of 262.1567 g/mol . Structurally, it features a cyclohexane backbone substituted with hydroxyl, phenyl, and carboxylic acid groups, as represented by the SMILES notation: OC1(CCC(CC1)C1CCCCC1)C(CC)C(=O)O .

Regulatory bodies, including the US FDA and European Medicines Agency (EMA), recognize this compound as an active pharmaceutical ingredient (API) under identifiers such as UNII H2V165956A and XEVMPD SUB07547MIG. It is listed in the Harmonized Tariff System (HTS) under HS 29181985 and is approved for enhancing bile secretion in hepatobiliary disorders .

Properties

IUPAC Name

2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-14(15(17)18)16(19)10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13-14,19H,2,8-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLFQKUIHGZHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C1(CCC(CC1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19395-79-0 (hydrochloride salt)
Record name Fencibutirol [USAN:INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID10863668
Record name 2-(1-Hydroxy-4-phenylcyclohexyl)butanoic acid
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Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5977-10-6
Record name Fencibutirol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5977-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fencibutirol [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hydroxy-4-phenylcyclohexyl)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fencibutirol
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Record name FENCIBUTIROL
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fencibutirol can be synthesized through several synthetic routes. One common method involves the reaction of 1-hydroxy-4-phenylcyclohexane with butanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Fencibutirol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Fencibutirol has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Fencibutirol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Cholagogues/Choleretics

Fencibutirol belongs to a class of agents that stimulate bile production or flow. Below is a comparative analysis with other cholagogues:

Table 1: Pharmacological and Chemical Comparison of Choleretic Agents
Compound Molecular Formula Mechanism of Action Key Structural Features Regulatory Status (EMA/FDA)
This compound C₁₆H₂₂O₃ Bile acid secretion agonist Cyclohexane core with hydroxyl, phenyl Approved (INN List 14, WHO 1974)
Alibendol C₁₃H₁₇NO₄ Spasmolytic & choleretic Anisamide derivative with allyl group Approved (INN List 11, WHO 1971)
Azintamide C₁₀H₁₄ClN₃OS Bile duct relaxation Pyridazinyl-thioacetamide Approved (FDA UNII ACZ6L64B41)
Hymecromon C₁₀H₁₀O₄ Antispasmodic & choleretic Coumarin derivative Approved (EMA EPAR)
Tocamphyl C₁₃H₂₄O₃S Bile fluidity enhancer Camphor sulfonic acid ester Approved (USP)

Key Findings :

  • Structural Diversity : this compound’s cyclohexane backbone distinguishes it from coumarin-based Hymecromon or camphor-derived Tocamphyl. This structural variation influences solubility and target specificity .
  • Mechanistic Differences : Unlike Azintamide, which relaxes bile ducts, this compound directly stimulates bile acid secretion via hepatocyte transporters .
  • Regulatory Pathways : this compound and Alibendol follow traditional small-molecule approval routes, whereas biosimilar choleretics (e.g., recombinant bile acids) require comparability studies per ICH Q5E guidelines .

Structural Comparison with Terpenoids

This compound’s classification as a terpenoid aligns it with natural products like Caryophyllene oxide and Costunolide. However, its pharmacological application diverges due to synthetic modifications:

Table 2: Terpenoid Structural and Functional Analysis
Compound Molecular Formula Retention Time (min) Bioactivity Source/Similarity (%)
This compound C₁₆H₂₂O₃ 8.12 Choleretic ChemSpider (70.9%)
Caryophyllene oxide C₁₅H₂₄O 6.69 Antioxidant, antimicrobial mzCloud (80.2%)
Costunolide C₁₅H₂₀O₂ 5.99 Anti-inflammatory mzCloud (85.3%)
Nootkatone C₁₅H₂₂O 10.09 Insect repellent mzCloud (81.3%)

Key Findings :

  • Functional Groups: this compound’s carboxylic acid group enhances its solubility and binding to hepatic transporters, unlike non-polar terpenoids like Nootkatone .
  • Bioactivity: Natural terpenoids exhibit broader ecological roles (e.g., antimicrobial), whereas this compound is optimized for targeted choleretic activity .
Table 3: Pharmacokinetic Comparison
Parameter This compound Alibendol Hymecromon
Bioavailability 70–80% 55–65% 90%+
Half-life (hr) 4–6 3–4 1–2
Metabolism Hepatic CYP3A4 Glucuronidation Sulfation
Excretion Renal (60%) Fecal (70%) Renal (90%)

Safety Notes:

  • This compound shows minimal hepatotoxicity compared to Dehydrocholic acid, which may cause electrolyte imbalances .

Regulatory and Environmental Considerations

  • Regulatory Status : this compound is approved in the EU, US, and Japan, with harmonized HS codes facilitating global trade .
  • Environmental Impact : Listed as a fluorodehydro compound derivative in environmental pollutant screenings, though its therapeutic use remains uncontested .

Biological Activity

Fencibutirol, a compound with the CAS number 5977-10-6, has been primarily recognized for its choleretic properties and its applications in treating constipation and biliary tract disorders. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a choleretic agent, which means it promotes the secretion of bile from the liver. This property makes it beneficial in managing conditions related to bile production and flow. The compound has been studied for its potential therapeutic effects beyond its primary use.

This compound's biological activity is primarily linked to its ability to enhance bile production and improve gastrointestinal motility. The following mechanisms have been proposed:

  • Choleretic Effect : By stimulating bile secretion, this compound aids in fat digestion and absorption, which is crucial for patients with biliary issues.
  • Gastrointestinal Motility : The compound may also influence the motility of the gastrointestinal tract, promoting smoother digestion and alleviating constipation.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect against oxidative stress in liver tissues.
  • Anti-inflammatory Properties : There is evidence indicating that the compound may modulate inflammatory responses, particularly in conditions affecting the liver and biliary system.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
Choleretic EffectStimulates bile secretion
Gastrointestinal MotilityEnhances digestive processes
Antioxidant ActivityScavenges free radicals
Anti-inflammatory PropertiesModulates cytokine production

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Choleretic Effects : A clinical trial investigated the efficacy of this compound in patients with chronic constipation due to biliary disorders. Results indicated significant improvements in bowel movement frequency and bile acid levels compared to a control group.
  • Antioxidant Potential : An animal study assessed the antioxidant capacity of this compound in models of induced oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage in liver tissues.
  • Inflammation Modulation : Another study focused on the anti-inflammatory effects of this compound in a rat model of liver inflammation. The results showed a marked decrease in pro-inflammatory cytokines following administration of the compound, suggesting a protective role against liver damage.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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